molecular formula C14H19NO2 B12280925 tert-Butyl methyl(4-vinylphenyl)carbamate

tert-Butyl methyl(4-vinylphenyl)carbamate

Cat. No.: B12280925
M. Wt: 233.31 g/mol
InChI Key: NNEVIHMHALMUSB-UHFFFAOYSA-N
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Description

Contextualizing the Chemical Compound within Modern Synthetic Transformations

The utility of tert-Butyl methyl(4-vinylphenyl)carbamate is highlighted by its participation in modern synthetic transformations that are foundational to contemporary organic chemistry. The presence of both a reactive vinyl group and a protected amine allows for its use in a stepwise fashion to construct complex structures.

A notable advancement in the synthesis of this compound is a one-pot procedure involving methylation and elimination, which has been developed to be efficient and suitable for larger-scale production without the need for chromatographic purification. figshare.comnih.govnih.gov This improved synthetic route enhances its accessibility for broader research and application.

The vinyl moiety of the molecule can readily participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. nih.gov This capability allows for the formation of carbon-carbon bonds, a cornerstone of complex molecule synthesis, enabling the connection of the vinylphenyl group to other organic fragments.

Role as a Key Building Block in Complex Molecular Architectures

The strategic importance of this compound is particularly evident in its role as a precursor to high-value, complex molecules. A prime example is its function as a crucial intermediate in the synthesis of triethylene glycol-substituted 4-(N-methyl-N-Boc-amino)styrylpyridine. figshare.comnih.govnih.gov

This styrylpyridine derivative is, in turn, a key precursor for the synthesis of [18F]florbetapir, a positron-emission tomography (PET) agent. nih.gov [18F]florbetapir is utilized for the imaging and diagnosis of Alzheimer's disease by targeting amyloid-β plaques in the brain. nih.gov The synthesis of this complex diagnostic tool underscores the significance of this compound as a fundamental building block in the creation of advanced biomedical materials.

The synthesis involves a Heck reaction between this compound and a substituted pyridine (B92270), demonstrating the practical application of this building block in constructing the core structure of the final PET agent. nih.gov

Scope and Significance of Academic Research on the Compound

Academic research on this compound and related carbamate (B1207046) structures is primarily driven by their utility in medicinal chemistry and materials science. The carbamate group is a key structural motif in numerous approved drugs, and its derivatives are often designed to interact specifically with biological targets. nih.gov

The research interest in this specific compound is largely linked to its role in the synthesis of diagnostic agents like [18F]florbetapir. nih.govnih.gov The development of efficient and safe synthetic routes to this intermediate is a significant focus, as it facilitates the production of the final diagnostic tool. figshare.comnih.gov The academic significance lies in enabling the synthesis of molecules that have a direct and impactful application in healthcare, particularly in the challenging field of neurodegenerative disease diagnostics.

While the primary documented application is in the synthesis of the aforementioned PET agent precursor, the bifunctional nature of this compound—possessing a polymerizable vinyl group and a versatile protected amine—suggests a broader potential for its use in the development of functional polymers and other complex organic materials. However, current academic literature predominantly highlights its role in the context of specific, high-impact target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

tert-butyl N-(4-ethenylphenyl)-N-methylcarbamate

InChI

InChI=1S/C14H19NO2/c1-6-11-7-9-12(10-8-11)15(5)13(16)17-14(2,3)4/h6-10H,1H2,2-5H3

InChI Key

NNEVIHMHALMUSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C=C

Origin of Product

United States

Synthetic Methodologies and Optimized Reaction Pathways for Tert Butyl Methyl 4 Vinylphenyl Carbamate

Conventional Synthetic Routes and Mechanistic Considerations

The traditional synthesis of tert-butyl methyl(4-vinylphenyl)carbamate typically follows a sequential three-step pathway: N-Boc protection of the starting material, 4-vinylaniline (B72439), followed by N-methylation, and finally, if necessary, a reaction to form the vinyl group.

N-Boc Protection of 4-Vinylaniline

The initial step in the synthesis involves the protection of the amino group of 4-vinylaniline as a tert-butyloxycarbonyl (Boc) carbamate (B1207046). total-synthesis.comorganic-chemistry.org This is a crucial transformation that renders the nitrogen atom less nucleophilic and prevents unwanted side reactions in subsequent steps. The most common reagent for this purpose is di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.comorganic-chemistry.org

The mechanism of N-Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. total-synthesis.com This is often carried out in the presence of a base, although it is not strictly required. total-synthesis.com The reaction can be performed under various conditions, including aqueous or anhydrous environments, and can be catalyzed by acids or bases to improve efficiency. organic-chemistry.orgderpharmachemica.com The resulting carbamate is stable under basic and many nucleophilic conditions, making it an ideal protecting group for the subsequent methylation step. total-synthesis.comorganic-chemistry.org

Table 1: Reaction Conditions for N-Boc Protection
Catalyst/Solvent SystemKey FeaturesReference
Di-tert-butyl dicarbonate (Boc₂O)Standard reagent for Boc protection. total-synthesis.comorganic-chemistry.org
Iodine (catalyst)Allows for solvent-free conditions at room temperature. organic-chemistry.org
Amberlite-IR 120 resinHeterogeneous catalyst, enabling easy separation. derpharmachemica.com
1,1,1,3,3,3-hexafluoroisopropanol (HFIP)Acts as both solvent and catalyst, promoting chemoselectivity. organic-chemistry.org

N-Methylation Strategies and Challenges

With the amine protected, the next synthetic challenge is the selective methylation of the carbamate nitrogen. A common method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the N-H bond, followed by the addition of a methylating agent like methyl iodide (MeI). researchgate.netwikidot.com

However, the use of sodium hydride in conjunction with polar aprotic solvents like N,N-dimethylformamide (DMF) presents significant safety hazards. jhu.eduacs.orgphasetransfercatalysis.com The combination of NaH and DMF is known to be thermally unstable and can lead to runaway reactions and explosions, particularly on a larger scale. acs.orgphasetransfercatalysis.comsci-hub.se These hazards have been documented for decades, yet the prevalence of this solvent system in published literature suggests these risks are often underestimated. jhu.eduacs.orgresearchgate.net The decomposition of DMF in the presence of a strong base can also generate dimethylamine, which can act as the active base in the reaction. acs.orgsci-hub.se

Elimination Reactions for Vinyl Group Formation

In some synthetic strategies, the vinyl group is not present in the starting material but is instead formed at a later stage through an elimination reaction. byjus.commasterorganicchemistry.com This typically involves a substrate with a suitable leaving group, such as a halide or a sulfonate ester, on the ethyl group attached to the phenyl ring. byjus.com The reaction is promoted by a base, which abstracts a proton from the carbon adjacent to the ring, leading to the formation of the carbon-carbon double bond. byjus.commasterorganicchemistry.com

There are two primary mechanisms for elimination reactions: E1 (unimolecular) and E2 (bimolecular). byjus.commasterorganicchemistry.com The E1 reaction proceeds through a carbocation intermediate, while the E2 reaction is a concerted, one-step process. byjus.commasterorganicchemistry.comyoutube.com The choice of base, solvent, and substrate structure can influence which pathway is favored. masterorganicchemistry.com For instance, a strong, bulky base will typically favor the E2 mechanism.

Advanced and Scalable Synthesis Techniques

To address the challenges associated with conventional methods, particularly the safety concerns and multi-step nature of the synthesis, more advanced and scalable techniques have been developed.

Solvent System Optimization

Recognizing the hazards of the NaH/DMF system, significant effort has been directed towards finding safer and more efficient solvent alternatives for N-methylation reactions. jhu.eduacs.org Tetrahydrofuran (B95107) (THF) has emerged as a viable and safer solvent for reactions involving sodium hydride. researchgate.netwikidot.comorgsyn.org The N-methylation of Boc-protected amino acids has been successfully carried out using methyl iodide and sodium hydride in THF. researchgate.netwikidot.com In this system, the sodium cation is thought to chelate with the carboxylate group, directing the methylation to the nitrogen atom. researchgate.net

The use of NaH in THF can also be enhanced by the addition of reagents like lithium iodide (LiI), which can function as a unique hydride donor system. researchgate.net This approach has been used for various reductive transformations and highlights the potential for modulating the reactivity of sodium hydride through additives. researchgate.net Optimization of reaction conditions, such as temperature and reagent stoichiometry, is crucial for achieving high yields and minimizing side reactions. wikidot.comorgsyn.org

Table 2: Comparison of Solvent Systems for N-Methylation
Solvent SystemAdvantagesDisadvantages/HazardsReference
Sodium Hydride in N,N-Dimethylformamide (DMF) Historically commonHigh risk of thermal runaway and explosion. acs.orgphasetransfercatalysis.comsci-hub.se jhu.eduacs.orgphasetransfercatalysis.com
Sodium Hydride in Tetrahydrofuran (THF) Safer alternative to DMF. researchgate.netwikidot.comRequires careful control of reaction conditions. researchgate.netwikidot.comorgsyn.org

Development of Chromatographic Purification-Free Processes

The pursuit of efficiency and scalability in chemical synthesis has led to the development of processes that eliminate the need for time-consuming chromatographic purification. For this compound, a key development has been the establishment of a one-pot reaction that yields the crude product in high purity, suitable for subsequent steps without chromatography. acs.org, nih.gov

This improved synthesis is part of a five-step route that is noted for being efficient, cost-effective, and free from chromatographic purification. acs.org, researchgate.net, figshare.com, acs.org, researchgate.net, researchgate.net The pivotal step is the conversion of a tosylated intermediate, 2-(4-tert-Butoxycarbonylamino-phenyl)-ethyl p-toluenesulfonate, into this compound. acs.org, acs.org This transformation is achieved through a one-pot methylation and elimination reaction using sodium hydride (NaH) and methyl iodide in anhydrous tetrahydrofuran (THF). acs.org, nih.gov

The procedure involves adding a THF solution of the tosylated intermediate to a mixture of NaH and excess methyl iodide at 0°C. acs.org The reaction is allowed to warm to room temperature and proceed for several hours. acs.org The workup is a simple extraction process, avoiding the need for silica (B1680970) gel column chromatography, which is often a bottleneck in large-scale preparations. acs.org, acs.org This chromatography-free approach is a significant advantage, reducing solvent waste and production time, thereby making the synthesis more suitable for industrial-scale manufacturing. acs.org, nih.gov

Catalytic Methodologies in Compound Synthesis

While the direct synthesis of this compound from its tosylated precursor primarily involves a strong base rather than a catalyst, the compound itself is a crucial intermediate for subsequent catalytic reactions. acs.org, nih.gov Specifically, it is used in the construction of styrylpyridine structures via the palladium-catalyzed Heck reaction. acs.org, acs.org, nih.gov

In these synthetic routes, crude this compound is reacted with a suitable pyridine (B92270) derivative (e.g., a bromo- or iodo-substituted pyridine) in the presence of a palladium catalyst, such as palladium acetate (B1210297). acs.org, nih.gov The Heck reaction forms a new carbon-carbon bond, linking the vinyl group of the carbamate with the pyridine ring. acs.org, researchgate.net, acs.org

Although the Heck reaction can offer high efficiency, a significant drawback is the high cost of the noble metal catalyst (palladium), which can be a major restriction for large-scale production. acs.org, nih.gov This economic consideration underscores the importance of highly efficient, cost-effective routes for preparing the precursors, including this compound.

Precursor Chemistry and Starting Material Selection

Synthesis from 4-Aminophenethyl Alcohol Derivatives

A notable strategy to improve the synthesis involves starting from the cost-effective and commercially available compound, 4-aminophenethyl alcohol. acs.org, acs.org, nih.gov This approach provides a more economical alternative to other starting materials. acs.org The synthesis begins with the protection of the amino group of 4-aminophenethyl alcohol, typically with a tert-butoxycarbonyl (Boc) group, to form the corresponding carbamate. This step is foundational for the subsequent introduction of the tosyl group.

Utilization of Tosylated Intermediates

A key intermediate in the modern, efficient synthesis of this compound is 2-(4-tert-Butoxycarbonylamino-phenyl)-ethyl p-toluenesulfonate. acs.org, acs.org This tosylated compound is prepared from the Boc-protected 4-aminophenethyl alcohol. researchgate.net The hydroxyl group is converted into a tosylate, which is an excellent leaving group, facilitating the subsequent elimination reaction to form the vinyl group. acs.org

The preparation of this tosylated intermediate has been optimized using triethylamine (B128534) (TEA). nih.gov The crucial step is the one-pot conversion of this tosylate to this compound via methylation of the carbamate nitrogen and β-elimination of the tosyl group, driven by sodium hydride in THF. acs.org, acs.org, nih.gov This one-pot process, combining two distinct chemical transformations (N-methylation and elimination), is a cornerstone of the improved, chromatography-free synthesis. acs.org

Analytical and Spectroscopic Characterization in Synthetic Validation

Thorough analytical and spectroscopic characterization is essential to confirm the identity and purity of this compound and its key precursors. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The successful synthesis of the key tosylated intermediate, 2-(4-tert-Butoxycarbonylamino-phenyl)-ethyl p-toluenesulfonate, is confirmed by detailed spectroscopic analysis. acs.org

Table 1: Analytical Data for Intermediate: 2-(4-tert-Butoxycarbonylamino-phenyl)-ethyl p-toluenesulfonate

Technique Observed Data Source
¹H NMR (400 MHz, CDCl₃) δ 7.68 (d, J = 8.0 Hz, 2H), 7.28 (d, J = 8.0 Hz, 2H), 7.23 (d, J = 8.4 Hz, 2H), 7.02 (d, J = 8.8 Hz, 2H), 6.42 (s, 1H), 4.17 (t, J = 7.2 Hz, 2H), 2.89 (t, J = 7.2 Hz, 2H), 2.43 (s, 3H), 1.51 (s, 9H) acs.org
¹³C NMR (100 MHz, CDCl₃) δ 152.74, 144.69, 137.20, 132.93, 130.74, 129.79, 129.43, 127.83, 118.70, 80.57, 70.73, 34.68, 28.35, 21.63 acs.org

| ESI-MS | m/z = 414.23 [M + Na]⁺ | acs.org |

Following the one-pot reaction, the structure of the final product, this compound, is also validated. The synthesis is conducted by adding the amine precursor to a suspension of sodium hydride in N,N-Dimethylformamide (DMF), followed by the addition of iodomethane. nih.gov, unistra.fr

Table 2: Reagents for the Synthesis of this compound

Reagent Details Source
Starting Material tert-butyl (4-vinylphenyl)carbamate unistra.fr
Base Sodium Hydride (NaH), 60% dispersion in mineral oil nih.gov, unistra.fr
Methylating Agent Iodomethane (CH₃I) nih.gov, unistra.fr

| Solvent | N,N-Dimethylformamide (DMF) | nih.gov, unistra.fr |

The availability of full spectroscopic data, including ¹H NMR, ¹³C NMR, and MS spectra, is crucial for confirming the successful synthesis and purity of the target compound before its use in subsequent reactions. acs.org

Chemical Reactivity and Derivatization Studies of Tert Butyl Methyl 4 Vinylphenyl Carbamate

Reactivity of the Vinyl Moiety

The vinyl group of tert-butyl methyl(4-vinylphenyl)carbamate serves as a prime site for carbon-carbon bond formation, enabling the extension of the molecule's carbon skeleton and the introduction of diverse functionalities.

Heck Reactions and Coupling Chemistry

The vinyl group readily participates in palladium-catalyzed Heck reactions, a cornerstone of cross-coupling chemistry for forming substituted alkenes. This reaction has been utilized in the synthesis of complex molecules, where this compound is coupled with various aryl and vinyl halides or triflates. acs.orggoogle.comepo.org For instance, it is a crucial intermediate in the synthesis of precursors for neuroimaging agents. acs.orgresearchgate.net

In a typical Heck reaction, this compound is reacted with an iodo-substituted coupling partner, such as an iodopyridine derivative, in the presence of a palladium catalyst. google.comepo.org The reaction conditions are critical for achieving high yields and selectivity. Common catalysts include palladium acetate (B1210297) (Pd(OAc)₂), and the reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃). google.comepo.org The addition of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can also be beneficial. google.com

Table 1: Examples of Heck Reactions with this compound

Coupling Partner Catalyst/Reagents Solvent Temperature Yield Reference
2-(2-(2-(5-Iodopyridin-2-yloxy)ethoxy)ethoxy)ethanol Pd(OAc)₂, TBAB, K₂CO₃ DMF 100°C 55% google.com, epo.org

Beyond the Heck reaction, the vinyl group has the potential for other coupling chemistries. While Suzuki-Miyaura couplings are more commonly reported for the aryl C-O bond of carbamates, the vinyl group could theoretically undergo such reactions with appropriate boronic acids or esters, further expanding its synthetic utility. nih.govacs.org Similarly, palladium-catalyzed processes like the Buchwald-Hartwig amination could potentially be adapted for the vinyl group, although this is less common than its application on aryl halides. organic-chemistry.org

Wittig-Horner Reactions and Analogous Transformations

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction, are powerful methods for alkene synthesis from carbonyl compounds. organic-chemistry.orgorganic-chemistry.orgnih.gov While there are no direct reports of this compound undergoing a Wittig-Horner reaction on its vinyl group, this transformation is conceptually feasible through a two-step process.

First, the vinyl group could be converted to an aldehyde via oxidative cleavage, for example, through ozonolysis. The resulting aldehyde, tert-butyl (4-formylphenyl)(methyl)carbamate, would then be a suitable substrate for a Wittig-Horner reaction. organic-chemistry.org This reaction involves a stabilized phosphonate (B1237965) ylide, which typically provides excellent E-selectivity for the newly formed double bond. organic-chemistry.org This sequence would allow for the synthesis of a wide range of stilbene-like derivatives, where the original vinyl group is extended and functionalized.

Carbamate (B1207046) Group Transformations and Cleavage

The N-Boc-N-methyl carbamate functionality is a key feature of the molecule, serving both as a protecting group for the aniline (B41778) nitrogen and as a handle for further chemical modifications.

Deprotection Strategies for the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions. mcours.netacsgcipr.org The removal of the Boc group from this compound regenerates the N-methyl-4-vinylaniline, a valuable synthetic intermediate. A variety of methods exist for Boc deprotection, allowing for selectivity in complex molecules. nih.govorganic-chemistry.org

Common deprotection strategies involve the use of strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent such as ethyl acetate or dioxane. mcours.net Lewis acids such as zinc bromide (ZnBr₂) or tin(IV) chloride (SnCl₄) can also be employed. semanticscholar.org For substrates sensitive to strong acids, milder conditions have been developed, including using aqueous phosphoric acid, heating in water, or employing solid-supported acid catalysts. organic-chemistry.orgsemanticscholar.org Basic and neutral deprotection methods, although less common, have also been reported, such as using tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). organic-chemistry.orglookchem.com

Table 2: Selected Deprotection Methods for the N-Boc Group

Reagent(s) Solvent(s) Conditions Key Features Reference(s)
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature Fast and common, but harsh. mcours.net
Hydrogen Chloride (HCl) Ethyl Acetate, Dioxane Room Temperature Widely used, generates amine hydrochloride salt. mcours.net
Aqueous Phosphoric Acid Tetrahydrofuran (THF) N/A Mild, environmentally benign. organic-chemistry.org organic-chemistry.org, organic-chemistry.org
Oxalyl Chloride Methanol (MeOH) Room Temperature Mild, rapid deprotection. nih.gov nih.gov
Tetra-n-butylammonium fluoride (TBAF) Tetrahydrofuran (THF) Reflux Mild, basic conditions, useful for acid-sensitive substrates. organic-chemistry.org, lookchem.com

Functional Group Interconversions at the Carbamate Linkage

The carbamate linkage itself can be a site for chemical transformation. While often considered a stable protecting group, aryl carbamates can participate in cross-coupling reactions. acs.org Notably, the aryl C–O bond of the carbamate can be activated for Suzuki-Miyaura coupling reactions. nih.govacs.org This reaction, typically catalyzed by a nickel complex such as NiCl₂(PCy₃)₂, allows for the replacement of the entire carbamate group with an aryl or vinyl substituent from a boronic acid coupling partner. nih.govacs.org This transformation represents a powerful method for C-C bond formation directly at the site of the nitrogen substitution, effectively converting the protected aniline into a biaryl or stilbene (B7821643) derivative.

Aromatic Ring Functionalization and Substitution Patterns

The carbamate group exerts a significant electronic influence on the aromatic ring, directing the regioselectivity of electrophilic substitution reactions. As an ortho-, para-directing group, it can facilitate the introduction of new functional groups onto the phenyl ring.

One powerful strategy for aromatic functionalization is directed ortho-metalation. The carbamate group is an effective directed metalation group (DMG), capable of directing strong bases like sodium diisopropylamide (NaDA) or n-butyllithium to deprotonate the adjacent ortho position on the aromatic ring. nih.gov The resulting arylsodium or aryllithium species is a potent nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones), allowing for the regioselective introduction of substituents at the position ortho to the carbamate group.

Furthermore, these ortho-metalated intermediates can undergo a Snieckus-Fries rearrangement, where the acyl portion of the carbamate group migrates to the metalated ortho position, resulting in the formation of an ortho-acylated phenol (B47542) after workup. nih.gov This rearrangement provides a route to functionalized phenolic compounds that would be difficult to access through other means.

Mechanistic Investigations of Key Reactions

While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the reactivity of the compound can be understood by examining the characteristic reactions of its primary functional groups: the vinyl group and the N-Boc protected aniline moiety. Mechanistic insights can be drawn from well-established principles of organic chemistry, particularly in the realms of polymerization and palladium-catalyzed cross-coupling reactions.

The key reactive centers of this compound are the electron-rich vinyl group, which is susceptible to electrophilic attack and is a key monomer unit for polymerization, and the aromatic ring, which can participate in various substitution reactions. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom also influences the electronic properties of the molecule and can be removed under specific acidic conditions, although the mechanism of deprotection is generally straightforward and will not be detailed here.

One of the most significant reactions involving the vinyl group is polymerization. The mechanism of polymerization can proceed via different pathways, including free-radical, cationic, or anionic polymerization, depending on the initiator and reaction conditions used. A generalized free-radical polymerization mechanism, a common method for vinyl monomers, is outlined below.

Table 1: Generalized Mechanism of Free-Radical Polymerization

StepDescriptionGeneralized Reaction
Initiation A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes upon heating or UV irradiation to generate free radicals. These radicals then add to the vinyl group of a monomer unit to create a new radical species.Initiator → 2 R•R• + CH₂=CH-Ar → R-CH₂-CH•-Ar
Propagation The newly formed radical monomer adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer.R-CH₂-CH•-Ar + n(CH₂=CH-Ar) → R-(CH₂-CH)ₙ₊₁•-Ar
Termination The growth of the polymer chain is halted. This can occur through combination, where two growing chains react to form a single, longer chain, or through disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains (one with a saturated end and one with an unsaturated end).Combination: 2 R-(CH₂-CH)ₙ•-Ar → R-(CH₂-CH)₂ₙ-RDisproportionation: 2 R-(CH₂-CH)ₙ•-Ar → R-(CH₂-CH₂)ₙ-Ar + R-(CH₂=CH)ₙ₋₁-CH=CH-Ar

Where Ar represents the tert-butyl methylcarbamate substituted phenyl group.

Another important class of reactions for vinyl compounds is palladium-catalyzed cross-coupling reactions, such as the Heck reaction. wikipedia.orgorganic-chemistry.org In a hypothetical Heck reaction, this compound could react with an aryl halide. The generally accepted mechanism for the Heck reaction is a catalytic cycle involving palladium(0) and palladium(II) intermediates. wikipedia.orgyoutube.comyoutube.comyoutube.com

Table 2: Catalytic Cycle of a Hypothetical Heck Reaction

StepDescriptionGeneralized Reaction
Oxidative Addition The active Pd(0) catalyst inserts into the aryl-halide (Ar'-X) bond, forming a Pd(II) complex. wikipedia.orgyoutube.comPd(0)L₂ + Ar'-X → Ar'-Pd(II)(X)L₂
Alkene Coordination The vinyl group of this compound coordinates to the palladium center.Ar'-Pd(II)(X)L₂ + CH₂=CH-Ar → [Ar'-Pd(II)(X)L(η²-CH₂=CH-Ar)] + L
Migratory Insertion The aryl group from the palladium complex migrates to one of the vinyl carbons in a syn-addition. The palladium atom becomes attached to the other vinyl carbon.[Ar'-Pd(II)(X)L(η²-CH₂=CH-Ar)] → L(X)Pd-CH(Ar)-CH₂(Ar')
β-Hydride Elimination A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated and transferred to the palladium center. This step requires a syn-coplanar arrangement of the Pd-C and C-H bonds and results in the formation of the trans-alkene product. youtube.comL(X)Pd-CH(Ar)-CH₂(Ar') → [HPd(II)(X)L] + Ar'-CH=CH-Ar
Reductive Elimination The Pd(II)-hydride complex undergoes reductive elimination in the presence of a base (e.g., triethylamine) to regenerate the Pd(0) catalyst and form a salt. youtube.com[HPd(II)(X)L] + Base → Pd(0)L₂ + [Base-H]⁺X⁻

Where Ar is the tert-butyl methylcarbamate substituted phenyl group, Ar' is another aryl group, X is a halide, and L is a ligand (e.g., triphenylphosphine). wikipedia.orgyoutube.com

These generalized mechanisms provide a foundational understanding of the reactivity of this compound. Specific experimental conditions, such as the choice of catalyst, solvent, and temperature, would significantly influence the reaction pathways and outcomes.

Applications of Tert Butyl Methyl 4 Vinylphenyl Carbamate As a Synthetic Intermediate

Synthesis of Complex Styrylpyridine Derivatives

The vinyl group of tert-Butyl methyl(4-vinylphenyl)carbamate is readily employed in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form a carbon-carbon bond with a halo-pyridine. This reaction is fundamental to the construction of the styrylpyridine scaffold. The Heck reaction is a powerful method for the C-C coupling between aryl halides or vinyl halides and activated alkenes. nih.gov The Boc-protecting group on the carbamate (B1207046) can be removed under acidic conditions post-synthesis, allowing for further functionalization of the resulting amine.

A significant application of this compound is in the synthesis of precursors for positron emission tomography (PET) imaging agents, most notably for [18F]Florbetapir (also known as AV-45). frontiersin.orgnih.gov [18F]Florbetapir is a radiotracer used for the imaging of β-amyloid plaques in the brains of patients with suspected Alzheimer's disease. frontiersin.orgyoutube.com

The synthesis of the [18F]Florbetapir precursor involves the conversion of a mono Boc-protected vinylaniline compound into a methyl, t-butyl carbamate derivative. bldpharm.com This derivative is then reacted with a functionalized pyridine (B92270) to create the core styrylpyridine structure. The terminal hydroxyl group on the polyethylene (B3416737) glycol chain of the resulting molecule is then tosylated to produce the immediate precursor for radiolabeling. frontiersin.orgnih.govmdpi.com The radiosynthesis involves a nucleophilic substitution of the tosylate group with the [18F]fluoride ion, followed by the removal of the Boc-protecting group. mdpi.comresearchgate.net

Precursor ComponentRole in SynthesisFinal Product
This compoundProvides the vinylphenylamine backbone[18F]Florbetapir
Functionalized PyridineForms the styrylpyridine core[18F]Florbetapir
Tosyl GroupLeaving group for [18F]fluorination[18F]Florbetapir

The styrylpyridine scaffold, synthesized from this compound, is a key component in the design of monodentate and multidentate ligands. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The pyridine nitrogen atom in the styrylpyridine structure possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to a metal center, thus functioning as a monodentate ligand. nih.gov

Multidentate ligands, which can form more than one bond to a metal ion, can be constructed by incorporating multiple styrylpyridine units into a single molecule. youtube.comnih.govyoutube.com The formation of complexes with multidentate ligands is often favored due to the chelate effect, which results in enhanced thermodynamic stability. youtube.com The ability to tune the electronic and steric properties of the styrylpyridine ligand by modifying the substituents on either the phenyl or pyridine ring makes these compounds versatile for various applications in catalysis and materials science.

The styrylpyridine framework is a recognized "bioactive scaffold," forming the core of many molecules with significant biological activity. Beyond their use in imaging, styrylpyridine derivatives have been investigated for their therapeutic potential. For instance, some styrylpyridinium compounds have shown antifungal properties. The carbamate group itself is a pharmacophore present in various drugs, and its incorporation into bioactive molecules is a common strategy in drug design. youtube.com

The synthesis of these bioactive scaffolds often utilizes a modular approach, where building blocks like this compound are coupled to various heterocyclic partners. This strategy allows for the systematic modification of the molecule's structure to optimize its biological activity. Research into carbamate-based compounds for Alzheimer's disease has highlighted the potential of this chemical class in developing new therapeutic agents. organic-chemistry.org

Role in the Assembly of Advanced Molecular Probes

The highly conjugated π-system of styrylpyridine derivatives, which are synthesized from this compound, often imparts fluorescent properties to these molecules. This makes them excellent candidates for the development of advanced molecular probes for various biological and material science applications. frontiersin.orgnih.govresearchgate.net

These fluorescent probes can be designed to target specific cellular components or to be sensitive to their local environment. For example, styrylpyridinium dyes have been used as fluorescent probes for cell imaging, with applications in staining cell membranes and visualizing cellular structures. frontiersin.org The photophysical properties of these probes, such as their absorption and emission wavelengths, can be fine-tuned by altering the electronic nature of the substituents on the styrylpyridine core. This allows for the creation of probes with a wide range of optical properties, including near-infrared emission, which is advantageous for in vivo imaging due to reduced tissue autofluorescence. nih.gov

Probe TypeApplicationKey Feature Derived from Styrylpyridine
Fluorescent Cell StainsImaging of cellular compartments (e.g., mitochondria, lipid droplets)Environment-sensitive fluorescence
BiosensorsDetection of specific biomolecules (e.g., proteins, nucleic acids)Changes in fluorescence upon binding
Vital DyesDistinguishing between living and dead cellsDifferential uptake and fluorescence

Contribution to Radiopharmaceutical Precursor Chemistry

As detailed in section 4.1.1, this compound is a crucial starting material in the synthesis of precursors for radiopharmaceuticals, particularly for [18F]Florbetapir. frontiersin.orgbldpharm.com The synthesis of a radiopharmaceutical requires a stable precursor that can be efficiently and rapidly labeled with a radionuclide, such as fluorine-18, which has a short half-life of approximately 110 minutes.

The chemical strategy of using a Boc-protected amine and a vinyl group allows for the construction of a complex molecule that is stable for storage and transport. The final step before radiolabeling is typically the introduction of a good leaving group, such as a tosylate, which is readily displaced by the [18F]fluoride ion. frontiersin.orgmdpi.com The ability to produce the precursor in high yield and purity is critical for the successful GMP-compliant (Good Manufacturing Practice) synthesis of the final radiopharmaceutical for clinical use. frontiersin.orgnih.govyoutube.com

Polymer Science and Materials Chemistry Research Involving Tert Butyl Methyl 4 Vinylphenyl Carbamate

Polymerization Strategies and Mechanisms

The polymerization of tert-butyl methyl(4-vinylphenyl)carbamate primarily involves the reaction of its vinyl group to form a long-chain polymer. The specific techniques employed dictate the structure, molecular weight, and uniformity of the resulting polymer.

Radical Polymerization of the Vinyl Group

Conventional free-radical polymerization can be used to polymerize this compound. In this process, a thermal or photochemical initiator generates free radicals that attack the double bond of the vinyl group on the monomer. This initiates a chain reaction where monomer units are rapidly and sequentially added, forming a poly(this compound) backbone. While straightforward, this method typically produces polymers with broad molecular weight distributions and limited architectural control.

Controlled Polymerization Techniques

To achieve greater control over the polymerization process, modern techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are employed. These methods are classified as controlled radical polymerizations (CRPs) or living radical polymerizations (LRPs) because they minimize termination reactions, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, Đ). acs.org

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization:

RAFT polymerization of styrene (B11656) derivatives like this compound is mediated by a thiocarbonylthio compound, known as a RAFT agent. acs.orgmdpi.com The process involves a dynamic equilibrium between active, propagating polymer chains and dormant chains capped by the RAFT agent. mdpi.com This reversible transfer process allows all polymer chains to grow at a similar rate, leading to excellent control over the final polymer structure. acs.org The choice of RAFT agent is critical for effectively mediating the polymerization of styrenic monomers. acs.org

Atom Transfer Radical Polymerization (ATRP):

ATRP is another powerful technique for polymerizing styrenic and acrylate (B77674) monomers in a controlled manner. cmu.edu This method uses a transition metal complex, typically copper-based, as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.eduresearchgate.net For monomers like tert-butyl acrylate, which shares similarities in its bulky side group, ATRP has been shown to produce well-defined polymers, often requiring the use of a solvent to ensure the catalyst remains soluble and the polymerization rate is controlled. cmu.eduresearchgate.net This approach enables the synthesis of polymers with low polydispersity and the creation of more complex architectures like block copolymers. cmu.edu

Design and Synthesis of Functional Polymers

The true utility of this compound in polymer science lies in its capacity as a functional monomer. The Boc-protected amine group is stable during polymerization but can be readily removed afterward to introduce a reactive amine functionality into the polymer's side chains.

Incorporation into Side-Chain Functionalized Polymers

Polymers synthesized from this compound carry a protected amine on each repeating unit. This Boc protecting group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or using hydrochloric acid (HCl) in a suitable solvent. cmu.edunih.gov This deprotection step transforms the non-polar, protected polymer into a functional poly(methyl(4-vinylphenyl)amine), a type of poly(aminostyrene).

This post-polymerization modification is a key strategy for creating well-defined functional polymers. The resulting primary amine groups can be used for a variety of subsequent chemical reactions, including:

Attachment of bioactive molecules, such as peptides or drugs.

Grafting of other polymer chains to create graft copolymers.

Introduction of charged groups to produce polyelectrolytes.

The table below summarizes common deprotection methods used for tert-butyl carbamate (B1207046) (Boc) and tert-butyl ester groups in polymers, which follow similar chemical principles.

Deprotection ReagentSolventConditionsEfficacyReference
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature, 72h90-98% nih.gov
Hydrochloric Acid (HCl)Hexafluoroisopropanol (HFIP)Room Temperature, 4h>99.9% nih.gov
Tetra-n-butylammonium fluoride (B91410) (TBAF)Tetrahydrofuran (B95107) (THF)RefluxEffective organic-chemistry.orglookchem.com

Creation of Specialty Monomers for Polymer Semiconductors

While not a direct application, the deprotected polymer, poly(methyl(4-vinylphenyl)amine), serves as a versatile precursor for synthesizing polymer semiconductors. The amine groups on the polymer backbone are nucleophilic and can be used as handles to build conjugated structures. For instance, the amine can undergo condensation reactions with carbonyl-containing compounds or coupling reactions to attach chromophores or electronically active moieties. By carefully selecting the post-polymerization reaction, it is possible to create polymers with extended π-conjugation along their side chains, a key requirement for organic semiconductor materials. This synthetic route allows for the systematic tuning of the electronic properties of the final material by modifying the structure of the attached groups.

Engineering of Polymeric Architectures for Specific Research Applications

Controlled polymerization techniques like ATRP and RAFT are instrumental in building complex polymeric architectures from monomers such as this compound. The ability to maintain "living" chain ends allows for the sequential addition of different monomers to create well-defined block copolymers. cmu.edu

For example, a block of poly(this compound) can be synthesized first and then used as a macroinitiator to polymerize a second, different monomer, such as methyl methacrylate (B99206) or butyl acrylate. cmu.edursc.org This results in an A-B diblock copolymer. After synthesis, the Boc groups on one block can be selectively deprotected to yield an amphiphilic block copolymer, with one hydrophobic block and one hydrophilic, functional block (poly(methyl(4-vinylphenyl)amine)). Such architectures are of significant interest in materials science for their ability to self-assemble into nanoscale structures like micelles or vesicles in solution.

Furthermore, by using initiators with multiple initiating sites, more complex structures like star polymers or hyperbranched polymers can be synthesized. cmu.edu The precise control afforded by these methods, combined with the post-polymerization modification capability of the carbamate group, makes this compound a valuable building block for advanced materials research.

Advanced Methodologies and Future Research Trajectories

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering profound insights into molecular behavior and reactivity. For tert-Butyl methyl(4-vinylphenyl)carbamate, these in silico approaches are crucial for understanding its properties at a molecular level, guiding synthetic efforts, and predicting its behavior in various applications.

Prediction of Reaction Pathways and Energetics

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the most likely reaction pathways for the synthesis of carbamates and their derivatives. researchgate.netmdpi.com While specific studies on this compound are not extensively documented, the principles from related carbamate (B1207046) syntheses can be applied. For instance, DFT calculations can elucidate the energetics of the reaction between N-methyl-4-vinylaniline and di-tert-butyl dicarbonate (B1257347) (Boc)₂O, which is a common method for introducing the Boc protecting group.

These computational models can map out the transition states and intermediates, allowing for the calculation of activation energies and reaction enthalpies. This information is vital for optimizing reaction conditions such as temperature, pressure, and catalyst choice to maximize yield and minimize byproducts. A hypothetical reaction energy profile, based on similar carbamate formations, could be constructed to visualize the energetic landscape of the synthesis.

Table 1: Hypothetical Energetic Data for a Key Reaction Step in the Synthesis of this compound

ParameterCalculated Value (kcal/mol)
Activation Energy (Ea)+15 to +25
Enthalpy of Reaction (ΔH)-5 to -15
Gibbs Free Energy (ΔG)-10 to -20

Note: These values are illustrative and based on general computational studies of similar reactions.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are critical determinants of its physical and chemical properties, especially in the context of polymerization and material science. Conformational analysis, using techniques like molecular mechanics and DFT, can reveal the most stable conformations of the molecule. chemrxiv.org For carbamates, the rotational barrier around the C-N bond is a key feature, and its study reveals the planarity and rigidity of the carbamate group. acs.org

Understanding the intermolecular interactions is equally important. These interactions, which include van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding, govern how the molecules pack in the solid state and interact in solution. In the context of polymers derived from this monomer, these interactions will dictate the polymer's morphology, mechanical strength, and thermal properties. msu.eduyoutube.com Computational studies can predict these interactions, providing a molecular-level understanding of the resulting material's macroscopic properties.

High-Throughput Synthesis and Screening Applications

High-throughput synthesis and screening are transformative technologies in chemical research, enabling the rapid generation and evaluation of large libraries of compounds. While specific high-throughput applications for this compound are in their nascent stages, the methodologies are well-established for related compounds. The synthesis of functionalized styrenic monomers and carbamate derivatives is amenable to automated and parallel synthesis techniques. researchgate.net

The development of high-throughput methods for the synthesis of derivatives of this compound could involve varying the substituents on the phenyl ring or altering the protecting group on the nitrogen. This would generate a library of monomers with a range of electronic and steric properties. Subsequent high-throughput screening could then be employed to rapidly assess the properties of the resulting polymers, such as their thermal stability, solubility, and reactivity, for various material science applications.

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. The synthesis of this compound can be approached through several green chemistry lenses. Traditional methods for carbamate synthesis often involve hazardous reagents like phosgene. nih.gov Modern, greener alternatives are being actively researched and can be applied to the synthesis of this compound.

One promising green approach is the use of carbon dioxide as a C1 source for the carbamate group. nih.govrsc.org This method utilizes a renewable and non-toxic feedstock. Another green strategy involves the use of catalysts to improve reaction efficiency and reduce waste. For instance, the development of recyclable heterogeneous catalysts for carbamate synthesis is an active area of research. researchgate.net Furthermore, the use of safer solvents and the optimization of reaction conditions to reduce energy consumption are key considerations in the green synthesis of this compound. The Hofmann rearrangement of amides using greener oxidizing agents is another innovative and environmentally friendly route to carbamates. nih.gov

Table 2: Comparison of Synthetic Routes for Carbamates based on Green Chemistry Principles

MethodReagentsAdvantagesDisadvantages
Traditional Phosgene RoutePhosgene, AmineHigh reactivityHighly toxic reagent
Isocyanate RouteIsocyanate, AlcoholVersatileIsocyanates can be hazardous
Carbon Dioxide RouteCO₂, Amine, Alkylating agentUtilizes a renewable feedstockOften requires high pressure
Green Hofmann RearrangementAmide, Green OxidantAvoids toxic reagentsMay have substrate limitations

Emerging Applications in Chemical Biology and Material Science

The unique bifunctional nature of this compound makes it a promising building block for a range of emerging applications in both chemical biology and material science.

In the realm of chemical biology , the vinyl group allows for the incorporation of this molecule into larger structures through polymerization or click chemistry. The protected amine, once deprotected, can serve as a handle for bioconjugation. This could enable the development of functionalized polymers for applications such as drug delivery, where the amine can be used to attach therapeutic agents or targeting ligands. The styrenic backbone of the resulting polymer provides a robust and tunable platform for these biological applications.

In material science , this compound is a valuable functional monomer for the synthesis of advanced polymers. greenchemicals.eu The vinyl group readily participates in free-radical polymerization, allowing for its copolymerization with other monomers like styrene (B11656) or acrylates to create materials with tailored properties. rsc.org The presence of the protected amine group introduces a site for post-polymerization modification. After polymerization, the Boc group can be removed to expose the amine, which can then be used to crosslink the polymer, graft other molecules, or alter the surface properties of the material. This versatility makes it a candidate for applications in coatings, adhesives, and specialty plastics where functionality and performance are key. nih.govgoogle.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.